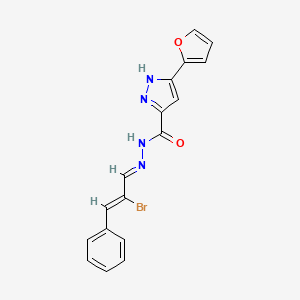
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromo-3-phenylprop-2-enylidene)amino]-5-(2-furanyl)-1H-pyrazole-3-carboxamide is a member of pyrazoles and an aromatic amide.
Aplicaciones Científicas De Investigación
Synthesis Processes
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide is involved in various synthetic processes. For instance, it's used in the synthesis of new heterocycles incorporating the 1-Phenyl-5-(2-thienyl)pyrazole moiety, leading to compounds with potential industrial and biological significance. The synthesis involves reactions with phthalic anhydride, aromatic aldehydes, and alkene derivatives, among others, to produce a range of derivatives (Abdel-Wahab & El-Ahl, 2010).
Characterization and Spectroscopy
The characterization of these compounds involves various spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy. These techniques confirm the structural identities and help in understanding the molecular structure, electronic structure, and reactivity properties of the compounds. Advanced methods like DFT/B3LYP/6-311G++(d,p) are used for theoretical ground state geometry optimization. The conformational analysis, potential energy distribution, and hyperpolarizability studies provide deep insights into the molecular stability and reactivity (Pillai et al., 2017).
Biological Applications
Antimicrobial Activity
Several studies highlight the antimicrobial properties of derivatives of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide. These derivatives exhibit significant inhibitory effects against various bacterial strains. The antimicrobial screening often compares the efficacy of these compounds with standard drugs like Chloramphenicol, indicating their potential as therapeutic agents. The bioactivity is attributed to the molecular structure and the presence of specific functional groups (Nasareb et al., 2016).
Propiedades
Nombre del producto |
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide |
|---|---|
Fórmula molecular |
C17H13BrN4O2 |
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13BrN4O2/c18-13(9-12-5-2-1-3-6-12)11-19-22-17(23)15-10-14(20-21-15)16-7-4-8-24-16/h1-11H,(H,20,21)(H,22,23)/b13-9-,19-11+ |
Clave InChI |
PCXZMSLUXJTINS-FKDPSPLQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)\Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
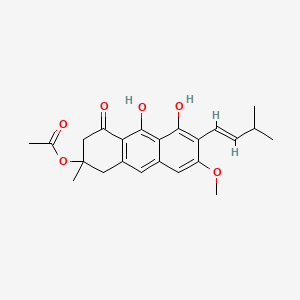
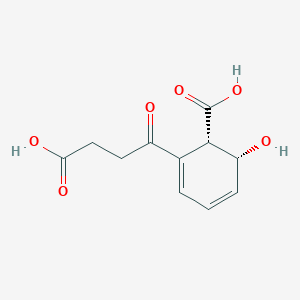
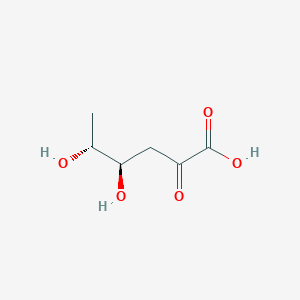

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
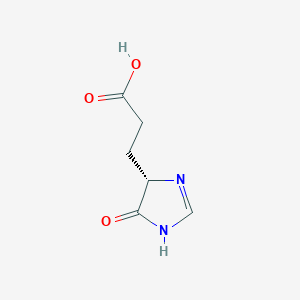
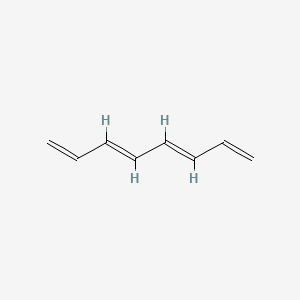
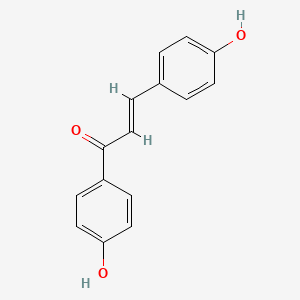
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)
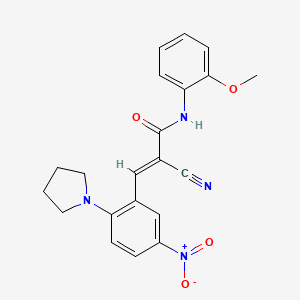
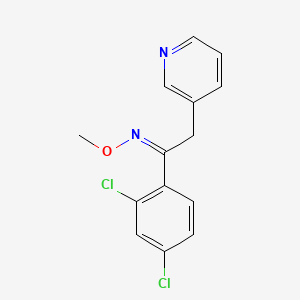
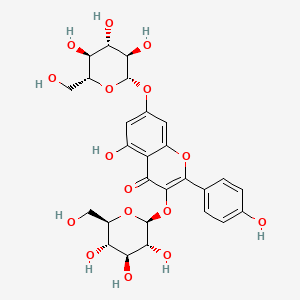
![1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236532.png)